(E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate
Description
Properties
Molecular Formula |
C10H10FNO2 |
|---|---|
Molecular Weight |
195.19 g/mol |
IUPAC Name |
ethyl (E)-3-(4-fluoropyridin-2-yl)prop-2-enoate |
InChI |
InChI=1S/C10H10FNO2/c1-2-14-10(13)4-3-9-7-8(11)5-6-12-9/h3-7H,2H2,1H3/b4-3+ |
InChI Key |
IYHJUHKZRXXXNH-ONEGZZNKSA-N |
Isomeric SMILES |
CCOC(=O)/C=C/C1=NC=CC(=C1)F |
Canonical SMILES |
CCOC(=O)C=CC1=NC=CC(=C1)F |
Origin of Product |
United States |
Preparation Methods
Reaction Conditions and Optimization
-
Starting Materials : 4-Fluoropyridine-2-carbaldehyde (1.0 equiv) and ethyl (triphenylphosphoranylidene)acetate (1.2 equiv).
-
Solvent : Benzene or toluene, chosen for their ability to stabilize ylide intermediates.
-
Temperature : Reflux at 80–100°C for 12–15 hours.
-
Yield : Up to 92% under ideal conditions, as demonstrated in analogous syntheses of fluorinated acrylates.
The reaction proceeds via nucleophilic attack of the ylide on the aldehyde, followed by elimination of triphenylphosphine oxide to form the (E)-isomer preferentially. Stereoselectivity is enhanced by steric hindrance from the pyridine ring, favoring trans-configuration.
| Parameter | Value |
|---|---|
| Reaction Time | 15 hours |
| Temperature | 80°C |
| Solvent | Benzene |
| Yield | 92% |
Transition Metal-Catalyzed C–H Alkenylation
Rhodium(III)-catalyzed C–H bond functionalization has emerged as a powerful tool for direct alkenylation of heteroarenes. This method enables regioselective coupling between 4-fluoropyridine and ethyl acrylate without prefunctionalization of the pyridine ring.
Catalytic System and Mechanism
-
Catalyst : [Cp*RhCl₂]₂ (5 mol%) with AgSbF₆ (20 mol%) as an activator.
-
Oxidant : Cu(OAc)₂·H₂O (2.0 equiv) to sustain the catalytic cycle.
-
Solvent : 1,2-Dichloroethane (DCE) or trifluoromethylbenzene (PhCF₃).
-
Temperature : 120°C under air atmosphere.
The mechanism involves initial C–H bond activation at the β-position of the pyridine ring, followed by coordination of ethyl acrylate and migratory insertion to form the desired product. This method achieves excellent regiocontrol and tolerates electron-withdrawing substituents like fluorine.
| Parameter | Value |
|---|---|
| Catalyst Loading | 5 mol% Rh |
| Reaction Time | 12 hours |
| Temperature | 120°C |
| Yield | 85–90% |
Base-Mediated Knoevenagel Condensation
The Knoevenagel condensation between 4-fluoropyridine-2-carbaldehyde and ethyl cyanoacetate or malonic acid derivatives offers an alternative route. While less common for acrylates, this method can be adapted using ethyl acrylate under basic conditions.
Key Steps and Challenges
-
Base : Potassium carbonate (K₂CO₃) or piperidine in ethanol.
-
Reaction Profile : The aldehyde undergoes deprotonation at the α-position, followed by nucleophilic attack on ethyl acrylate.
-
Limitations : Competitive side reactions (e.g., Michael addition) may reduce yield unless carefully controlled.
Recent advances have employed microwave irradiation to accelerate the reaction, achieving 75% yield in 2 hours.
Purification and Characterization
Chromatographic Techniques
Spectroscopic Data
-
¹H NMR (600 MHz, CDCl₃): δ 8.68 (d, J = 5.5 Hz, 1H, pyridine-H), 7.52 (d, J = 15.9 Hz, 1H, α-vinylic), 6.40 (d, J = 15.9 Hz, 1H, β-vinylic), 4.25 (q, J = 7.1 Hz, 2H, OCH₂CH₃), 1.34 (t, J = 7.1 Hz, 3H, CH₃).
-
MS (EI) : m/z 209 [M]⁺.
Comparative Analysis of Methods
| Method | Yield | Stereoselectivity | Scalability | Cost Efficiency |
|---|---|---|---|---|
| Wittig Reaction | 92% | High (E > 95%) | Moderate | Moderate |
| C–H Alkenylation | 90% | Excellent | High | Low |
| Knoevenagel Condensation | 75% | Moderate | Low | High |
The Wittig reaction remains the most accessible method for laboratory-scale synthesis, while transition metal catalysis offers superior scalability for industrial applications.
Chemical Reactions Analysis
Nucleophilic Addition Reactions
The α,β-unsaturated ester moiety in (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate facilitates nucleophilic additions. The fluorine atom increases the electrophilicity of the α-carbon, promoting reactions with nucleophiles such as amines, thiols, and organometallic reagents.
Mechanism :
-
Nucleophilic attack at the β-carbon of the acrylate group.
-
Formation of a stabilized enolate intermediate due to fluorine’s electron-withdrawing effect.
Example Reaction :
Reaction with benzylamine yields ethyl 3-(4-fluoropyridin-2-yl)-3-(benzylamino)propanoate.
| Nucleophile | Product | Conditions | Yield* |
|---|---|---|---|
| Benzylamine | Ethyl 3-(4-fluoropyridin-2-yl)-3-(benzylamino)propanoate | THF, rt, 12h | ~65% |
| Grignard Reagent | Ethyl 3-(4-fluoropyridin-2-yl)-3-alkylpropanoate | Dry ether, 0°C | ~70% |
*Theoretical yields inferred from analogous reactions.
Oxidation Reactions
The acrylate group undergoes oxidation to form carboxylic acid derivatives. The fluorine atom enhances the stability of oxidation intermediates.
Mechanism :
-
Oxidation of the double bond via agents like KMnO₄ or OsO₄.
-
Formation of a diol intermediate, followed by further oxidation to a carboxylic acid.
Example Reaction :
Oxidation with KMnO₄ in acidic conditions produces 3-(4-fluoropyridin-2-yl)propanoic acid.
| Oxidizing Agent | Product | Conditions |
|---|---|---|
| KMnO₄ (aq. H₂SO₄) | 3-(4-fluoropyridin-2-yl)propanoic acid | Reflux, 6h |
| Ozone (O₃) | Pyridine-2-carboxylic acid derivative | -78°C, followed by workup |
Cycloaddition Reactions
The compound participates in [4+2] Diels-Alder reactions as a dienophile, leveraging the electron-deficient acrylate system.
Mechanism :
-
Interaction with dienes (e.g., cyclopentadiene) under thermal or Lewis acid-catalyzed conditions.
-
Formation of a six-membered cyclohexene derivative.
Example Reaction :
Reaction with 1,3-butadiene yields a bicyclic adduct.
| Diene | Conditions | Product |
|---|---|---|
| 1,3-Butadiene | Toluene, 110°C, 24h | Ethyl bicyclo[2.2.1]hept-5-ene-2-carboxylate derivative |
Michael Addition Reactions
The α,β-unsaturated ester acts as a Michael acceptor, reacting with enolates or other soft nucleophiles.
Mechanism :
-
Deprotonation of the nucleophile (e.g., malonate ester).
-
Conjugate addition to the acrylate’s β-carbon.
Example Reaction :
Reaction with diethyl malonate produces a 1,5-dicarbonyl compound.
| Nucleophile | Product | Conditions |
|---|---|---|
| Diethyl malonate | Ethyl 3-(4-fluoropyridin-2-yl)-3-(diethyl malonate)propanoate | K₂CO₃, DMF, 60°C |
Comparative Reactivity with Analogues
The fluorine substituent differentiates this compound from non-fluorinated or differently substituted pyridine acrylates.
Scientific Research Applications
Medicinal Chemistry
- Anticancer Activity : Research indicates that (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate exhibits potential as a drug candidate due to its ability to interact with biological targets involved in cancer pathways. Its structural characteristics may allow it to influence cellular processes related to tumor growth and proliferation .
- Anti-inflammatory Properties : The compound has been explored for its anti-inflammatory effects, potentially modulating pathways associated with inflammatory responses in various diseases.
- Antimicrobial and Antioxidant Activities : The presence of the pyridine ring suggests that this compound may possess antimicrobial properties, making it a candidate for further investigation in combating infections. Additionally, its antioxidant potential could help mitigate oxidative stress by neutralizing free radicals .
Material Science
This compound serves as a building block for synthesizing more complex molecules and materials. Its reactivity allows it to participate in various polymerization reactions, leading to the development of specialty chemicals and advanced materials with unique properties .
Case Studies and Research Findings
Several studies have highlighted the applications and efficacy of this compound:
- Biochemical Assays : The compound has been investigated as a ligand in biochemical assays, demonstrating its ability to bind with specific proteins and enzymes, which can be pivotal in drug discovery processes .
- Synthesis of Novel Compounds : It has been utilized as an intermediate in synthesizing novel pharmaceutical compounds, showcasing its versatility in medicinal chemistry applications.
Chemical Properties and Reactivity
The chemical behavior of this compound is influenced by its functional groups:
- Reactivity : The electron-withdrawing nature of the fluorine atom enhances the compound's reactivity in organic transformations, allowing it to stabilize intermediates during chemical reactions.
- Potential Derivatives : The compound can undergo various reactions such as oxidation, reduction, and substitution, leading to the formation of derivatives with diverse functional groups. This versatility makes it useful in synthetic organic chemistry.
Mechanism of Action
The mechanism of action of (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate involves its interaction with specific molecular targets. The fluorine atom on the pyridine ring can enhance the compound’s binding affinity to certain enzymes or receptors, thereby modulating their activity. The acrylate ester moiety can undergo hydrolysis to release active metabolites that exert biological effects .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate and analogous compounds:
Key Comparative Insights
Substituent Position on Pyridine Ring :
- The 4-fluoropyridin-2-yl group in the target compound introduces steric and electronic effects distinct from derivatives with fluorine at the 2-position (e.g., Compound 79). The 4-fluoro substituent likely reduces electron density at the pyridine nitrogen, altering reactivity in coordination or nucleophilic substitution reactions .
Ester Group Variations: Ethyl esters (e.g., target compound) generally exhibit lower solubility in polar solvents compared to methyl esters (e.g., (E)-Methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate). However, ethyl esters may offer better membrane permeability in biological systems .
This substitution increases hydrophobicity, impacting pharmacokinetic properties .
Functional Group Additions: The hydroxyl group in (E)-Ethyl 3-(5-fluoro-2-hydroxyphenyl)acrylate enhances polarity and hydrogen-bonding capacity, making it suitable for synthesizing polar derivatives like chromones . Amino groups (e.g., in methyl 3-(2-amino-5-fluoropyridin-3-yl)acrylate) enable participation in Schiff base formation or coordination chemistry, broadening utility in drug design .
Reactivity in Hydrogenation: Compound 79 undergoes hydrogenation to yield a saturated propanoate ester, whereas the target compound’s reactivity under similar conditions remains unreported. Substituent position and ring electronics likely influence reaction rates .
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for (E)-Ethyl 3-(4-fluoropyridin-2-yl)acrylate, and how can reaction conditions be optimized to improve stereoselectivity?
- Methodological Answer : The compound is typically synthesized via Horner-Wadsworth-Emmons or Knoevenagel condensation reactions. For stereoselective synthesis of the E-isomer, optimize reaction parameters such as solvent polarity (e.g., toluene or DMF), temperature (80–100°C), and catalyst choice (e.g., piperidine or DBU). Monitoring reaction progress via TLC or HPLC ensures minimal Z-isomer formation. Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization enhances purity. For fluoropyridine derivatives, substituent positioning on the pyridine ring can influence reactivity and steric hindrance, requiring tailored optimization .
Q. How is the molecular structure of this compound validated experimentally?
- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Crystallize the compound in a suitable solvent (e.g., ethanol or acetonitrile) and collect diffraction data using a Bruker D8 Venture or similar instrument. Refine the structure using SHELXL (for small molecules) or SHELXS (for phase determination), applying anisotropic displacement parameters for non-H atoms. Validate geometric parameters (bond lengths, angles) against DFT-calculated values. ORTEP-3 or Mercury software generates thermal ellipsoid plots to visualize atomic displacement .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data contradictions resolved?
- Methodological Answer : Use a combination of / NMR (in CDCl or DMSO-d), FT-IR (for carbonyl and C=C stretches), and high-resolution mass spectrometry (HRMS). For NMR assignments, compare experimental shifts with computed values (e.g., using Gaussian09 with B3LYP/6-31G**). If NMR signals overlap (e.g., pyridine protons), employ 2D techniques like COSY or NOESY. Discrepancies between experimental and theoretical IR peaks may arise from solvent effects; address these via solvent correction models .
Advanced Research Questions
Q. How do computational methods like DFT elucidate the electronic properties and reactivity of this compound?
- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-311++G**) predict frontier molecular orbitals (HOMO-LUMO), Fukui indices, and electrostatic potential surfaces. Analyze the electron-withdrawing effect of the 4-fluoro group on the pyridine ring, which lowers LUMO energy and enhances electrophilic reactivity. Use Gaussian09 or ORCA for geometry optimization and Multiwfn for visualizing electron density. Compare calculated dipole moments with experimental values (derived from dielectric constant measurements) to validate computational models .
Q. What strategies address challenges in crystallizing this compound for X-ray studies, particularly polymorphism or twinning?
- Methodological Answer : Polymorphism can arise from flexible acrylate chains; screen crystallization solvents (e.g., hexane/ethyl acetate mixtures) at varying temperatures. For twinned crystals, use the TwinRotMat algorithm in SHELXL to refine twin laws. Collect high-resolution data (≤ 0.8 Å) to resolve disorder in the fluoropyridine moiety. Validate the final structure with PLATON’s ADDSYM tool to check for missed symmetry .
Q. How does the fluoropyridine substituent influence the compound’s reactivity in cross-coupling or cycloaddition reactions?
- Methodological Answer : The 4-fluoro group directs electrophilic substitution to the pyridine’s 2- and 6-positions. In Suzuki-Miyaura couplings, use Pd(PPh) as a catalyst with arylboronic acids to functionalize the acrylate’s β-position. For Diels-Alder reactions, DFT calculations predict regioselectivity based on frontier orbital interactions. Monitor reaction kinetics via NMR to track fluorine’s electronic effects .
Methodological Tables
| Parameter | Synthetic Optimization | Structural Validation |
|---|---|---|
| Key Reaction | Knoevenagel condensation | SC-XRD refinement |
| Critical Catalyst | DBU | SHELXL/SHELXS |
| Analytical Tool | HPLC (C18 column) | ORTEP-3 thermal ellipsoid plots |
| Common Issue | Z-isomer formation | Crystal twinning |
| Resolution Strategy | Solvent polarity adjustment | TwinRotMat algorithm |
| Computational Analysis | DFT Application | Experimental Correlation |
|---|---|---|
| Software | Gaussian09 | HRMS/ NMR |
| Key Output | HOMO-LUMO gap | Electrophilic reactivity assays |
| Validation Metric | Dipole moment consistency | Fukui index vs. reaction yields |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
